1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is a complex organic compound characterized by the presence of a pyrazole ring, a methoxymethyl group, and a propan-2-amine moiety. This compound is noteworthy for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmaceutical research.
The compound can be sourced from various chemical suppliers and databases, including PubChem and specialized chemical catalogs. Its unique structural features make it relevant for studies involving pyrazole derivatives and their biological activities.
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine falls under the category of amines and pyrazole derivatives. It is classified based on its functional groups, which include an amine group and a heterocyclic pyrazole ring. The presence of the methoxymethyl substituent enhances its solubility and reactivity, making it suitable for various chemical reactions.
The synthesis of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine typically involves several key steps, including the formation of the pyrazole ring, introduction of the methoxymethyl group, and the final amination step.
These synthetic routes highlight the multi-step nature of producing this compound, emphasizing careful control over reaction conditions to achieve high yields.
The molecular formula for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is . The structure can be represented using various notation systems:
InChI=1S/C10H14N4O/c1-7(2)10(12)11-8(4-5-13-14-11)6-9(3)15/h4-6,10H,7H2,1-3H3
This representation provides insight into its connectivity and functional groups.
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine can participate in several types of chemical reactions:
Common reagents employed in these reactions include:
These reactions allow for further derivatization of the compound, expanding its utility in synthetic chemistry.
The mechanism of action for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine involves its interaction with biological targets such as enzymes or receptors. The specific pathways depend on its application but may include modulation of neurotransmitter systems or inhibition of specific enzyme activities. This interaction leads to various biological effects that are being explored in pharmacological studies.
While specific physical properties like melting point or boiling point may vary based on purity and synthesis methods, general characteristics include:
The chemical properties are influenced by its functional groups:
Relevant data regarding these properties can be found in chemical databases like PubChem or supplier catalogs.
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine has potential applications in:
Its unique structure may also serve as a building block for synthesizing other complex organic molecules, making it valuable in both academic research and industrial applications.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0